N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-6-13(7-11(10)2)15(19)16-8-14-9-18(4)17-12(14)3/h5-7,9H,8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUGKSDEUIDTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN(N=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole or benzamide derivatives.
Scientific Research Applications
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the survival of the Leishmania parasite . The compound binds to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the parasite’s folate metabolism and leading to its death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences and Similarities
The following compounds are compared based on their structural motifs and substituent effects:
a) N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Core Structure : Pyrazolo-pyridine carboxamide.
- Substituents :
- Pyrazole ring: 1-ethyl, 3-methyl.
- Pyridine ring: 3,6-dimethyl, 1-phenyl.
- Molecular Weight : 374.4 g/mol.
- Key Differences :
- The target compound lacks the pyridine and phenyl groups, resulting in a simpler scaffold.
- The ethyl group on the pyrazole in this analog may enhance lipophilicity compared to the target’s 1,3-dimethylpyrazole.
b) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure : Chromen-4-one fused with pyrazolo-pyrimidine and benzamide.
- Substituents :
- Fluorine atoms at multiple positions.
- Isopropyl group on the benzamide.
- Molecular Weight : 589.1 g/mol (M+1).
- The target compound’s lack of fluorine and chromenone groups may reduce steric hindrance and polarity.
c) General Benzamide Derivatives
- Common features include an amide linkage and aromatic rings. Substituents on the benzamide (e.g., 3,4-dimethyl in the target) influence electronic properties and lipophilicity.
Physicochemical Properties (Inferred)
Crystallographic and Computational Insights
- Software like SHELX and ORTEP () are critical for determining crystal structures of such compounds . The target’s methyl groups may influence packing efficiency and crystallinity.
- Comparative analysis of torsion angles (e.g., amide linkage conformation) could reveal steric effects from substituents.
Biological Activity
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties and modulation of cellular processes such as autophagy. This article synthesizes available research findings regarding its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a dimethyl group and a benzamide moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects on various cancer cell lines. For instance, related compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells. These compounds were shown to reduce mTORC1 activity and enhance autophagy, suggesting a potential mechanism for their anticancer effects .
Table 1: Summary of Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 1 | mTORC1 inhibition, autophagy modulation |
| This compound | TBD | TBD | TBD |
The mechanism underlying the biological activity of this compound involves its role as an autophagy modulator. The compound appears to disrupt autophagic flux by interfering with mTORC1 reactivation during starvation/refeeding conditions. This disruption leads to the accumulation of LC3-II protein and abnormal LC3-labeled punctae within cells, indicating impaired autophagic degradation processes .
Case Studies and Research Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to this compound. For instance:
- Study on mTORC1 Inhibition : A study focused on the structure-activity relationship (SAR) of pyrazole derivatives found that modifications to the benzamide moiety significantly affected antiproliferative potency against pancreatic cancer cells. The most active derivatives showed enhanced metabolic stability and cellular uptake .
- Autophagy Modulation : Research indicated that these compounds could serve as novel agents in cancer therapy by modulating autophagy pathways. The findings suggest that targeting mTORC1 could be a viable strategy for enhancing the efficacy of existing cancer treatments .
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3,4-dimethylbenzamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a benzamide derivative in the presence of a base like K₂CO₃ in DMF at room temperature. Strict stoichiometric control (e.g., 1.1 mmol of alkylating agent per 1 mmol substrate) and inert atmosphere are critical to minimize side reactions . Post-synthesis purification via recrystallization or column chromatography ensures >95% purity, as validated by HRMS and NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include the pyrazole methyl groups (δ ~2.1–2.3 ppm for 1,3-dimethyl groups) and benzamide aromatic protons (δ ~6.8–7.4 ppm). The methylene bridge (N-CH₂-pyrazole) appears as a singlet at δ ~4.5 ppm .
- HRMS : Exact mass matching within 5 ppm of the theoretical m/z confirms molecular integrity .
- FT-IR : Amide C=O stretching (~1650–1680 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) are diagnostic .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections . Visualization tools like ORTEP-3 or WinGX generate publication-quality thermal ellipsoid diagrams and packing analyses .
Advanced Research Questions
Q. What in vitro models are suitable for studying the metabolism of this benzamide derivative, and how do interspecies differences impact toxicological predictions?
- Methodological Answer : Rat and human liver microsomes are used to assess Phase I metabolism. Incubate the compound with NADPH-regenerating systems and quantify metabolites via LC-MS/MS. Species differences in CYP450 isoforms (e.g., CYP3A4 in humans vs. CYP3A2 in rats) can lead to divergent metabolic pathways, necessitating cross-species validation for toxicity extrapolation .
Q. How can molecular docking elucidate interactions between this compound and the TAS1R1/TAS1R3 umami receptor?
- Methodological Answer : Dock the compound into the receptor’s binding pocket (PDB ID: 7T9X) using AutoDock Vina or Schrödinger Suite . Key interactions include hydrogen bonding between the benzamide carbonyl and Arg277 (TAS1R1) and hydrophobic contacts with the pyrazole methyl groups. Validate predictions with site-directed mutagenesis and calcium flux assays .
Q. How can discrepancies between computational binding affinity predictions and experimental assay results be resolved?
- Methodological Answer :
- Step 1 : Re-optimize the ligand’s conformation using density functional theory (DFT) to account for solvation effects.
- Step 2 : Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability.
- Step 3 : Validate with isothermal titration calorimetry (ITC) to measure actual ΔG values. Contradictions often arise from overlooked entropic contributions or protonation state mismatches .
Q. What formulation strategies improve solubility and stability in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
- pH Adjustment : Buffer at pH 6.5–7.4 to stabilize the amide bond against hydrolysis.
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) and store under argon at -80°C .
Q. How do isotopic labeling studies (e.g., ¹⁴C) track metabolic pathways in vivo?
- Methodological Answer : Synthesize the compound with ¹⁴C-labeled methyl groups (e.g., on the pyrazole ring). Administer to rodent models and quantify radioactivity in plasma, urine, and feces via scintillation counting. Metabolite identification via radio-HPLC clarifies hepatic vs. renal clearance routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
